molecular formula C19H24O5 B1310884 [(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 438030-13-8

[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B1310884
CAS No.: 438030-13-8
M. Wt: 332.4 g/mol
InChI Key: XVWAHGIUZVRYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a synthetic organic compound with the molecular formula C19H24O5 . It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Mechanism of Action

Comparison with Similar Compounds

[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can be compared with other chromen-2-one derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity .

Biological Activity

[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, also known as a coumarin derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a chromenone backbone, which is known for various pharmacological effects. This article explores its biological activity, focusing on its mechanisms, efficacy in different biological assays, and potential therapeutic applications.

  • Molecular Formula : C19H24O5
  • Molecular Weight : 332.39 g/mol
  • CAS Number : 438030-13-8

Antioxidant Activity

Preliminary studies suggest that compounds with similar chromenone structures exhibit notable antioxidant properties. These properties are crucial for combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. For example:

  • MCF-7 Cell Line : In vitro studies have shown that derivatives of coumarins can inhibit the proliferation of breast cancer cells (MCF-7). The IC50 values for related compounds range from 0.47 μM to 16.1 μM, indicating potent activity against these cancer cells .

Anti-inflammatory Effects

Coumarin derivatives are also noted for their anti-inflammatory properties. This activity can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as β-glucuronidase and tyrosinase, which are involved in various metabolic processes and disease states .
  • Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis, thereby contributing to its anticancer effects.

Case Studies and Research Findings

StudyFindings
Becerra et al. (2021)Identified potent activity against MCF-7 cells with IC50 values highlighting the efficacy of coumarin derivatives .
Research on CoumarinsDemonstrated antioxidant and anti-inflammatory activities in various biological assays, suggesting therapeutic potential in oxidative stress-related conditions .

Properties

IUPAC Name

2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-4-5-6-7-8-15-12(2)14-9-10-16(23-11-17(20)21)13(3)18(14)24-19(15)22/h9-10H,4-8,11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWAHGIUZVRYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)O)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Reactant of Route 2
Reactant of Route 2
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Reactant of Route 3
Reactant of Route 3
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Reactant of Route 4
Reactant of Route 4
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Reactant of Route 5
Reactant of Route 5
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Reactant of Route 6
Reactant of Route 6
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.